molecular formula C7H3N5O2 B1617453 6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 80772-97-0

6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1617453
CAS No.: 80772-97-0
M. Wt: 189.13 g/mol
InChI Key: VNLCZQRGTFVAQI-UHFFFAOYSA-N
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Description

6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . Pyrazolo[1,5-a]pyrimidines are recognized for their potent and selective inhibitory activity against a range of kinases, such as CK2, EGFR, B-Raf, and MEK, which are key regulators in cellular signalling pathways frequently disrupted in cancers . The core structure is a fused, rigid, and planar bicyclic system, which provides an excellent framework for interactions with enzymatic targets. The presence of both nitrile and nitro functional groups on this core is designed to fine-tune electronic properties and binding affinity, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. It is offered to support in vitro biological evaluations, high-throughput screening (HTS) campaigns, and the synthesis of more complex derivatives for lead optimization . Researchers value this scaffold for its versatility in synthetic transformations, enabling the introduction of diverse functional groups to enhance biological activity and selectivity . By leveraging this compound, scientists can advance the discovery of new anticancer agents aimed at overcoming drug resistance and improving therapeutic efficacy.

Properties

IUPAC Name

6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N5O2/c8-1-5-2-10-11-4-6(12(13)14)3-9-7(5)11/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLCZQRGTFVAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350008
Record name 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80772-97-0
Record name 6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80772-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration via Nitric Acid in Acetic Anhydride

A key method for preparing 6-nitro derivatives, including 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile, involves nitration using fuming nitric acid in acetic anhydride . This approach favors nitration at the 6-position rather than the 3-position, which is the usual site in electrophilic aromatic substitution for pyrazolo[1,5-a]pyrimidines.

  • Procedure: Pyrazolo[1,5-a]pyrimidine substrate is dissolved in acetic anhydride, and fuming nitric acid is added dropwise at low temperature (0–5 °C) over about 1 hour.
  • Mechanism: The nitration is proposed to proceed via an initial rapid addition of nitro and acetate groups across the 6–7 bond of the pyrazolo[1,5-a]pyrimidine, forming an intermediate adduct. Subsequent elimination of acetic acid during work-up yields the 6-nitro product.
  • Yield and Purification: The reaction mixture is poured into crushed ice, and the precipitate is collected and crystallized. Typical yields reported are around 43% isolated crystalline product.

This method contrasts with nitration using mixed nitric and sulfuric acids, which predominantly yields 3-nitro derivatives.

Nitration via Mixed Nitric and Sulfuric Acids

  • When pyrazolo[1,5-a]pyrimidines are treated with a mixture of fuming nitric acid and concentrated sulfuric acid, nitration occurs preferentially at the 3-position.
  • Reaction conditions involve cooling in an ice bath, gradual heating to reflux (around 80 °C), and stirring for several hours (e.g., 4 hours).
  • Post-reaction work-up includes neutralization with aqueous ammonia and filtration of the precipitate.
  • This method is less suitable for obtaining the 6-nitro isomer but useful for comparative regioselectivity studies.

Cyclocondensation and Functionalization Routes

  • The pyrazolo[1,5-a]pyrimidine core is generally synthesized by cyclocondensation of 1,3-biselectrophilic compounds with 3-aminopyrazoles.
  • Functional groups such as cyano at the 3-position can be introduced either before or after nitration, depending on the synthetic route.
  • Hydrogenation and further functional group transformations can be performed on nitro-substituted intermediates to access various derivatives.

Experimental Data Summary

Compound/Step Reagents & Conditions Yield (%) Melting Point (°C) Notes
6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile (target compound) Fuming HNO3 in Ac2O, 0–5 °C, dropwise addition, work-up in ice ~43 ~180 Selective 6-nitration via nitro-acetate intermediate; crystallized from methanol
3-Nitropyrazolo[1,5-a]pyrimidine (comparison) Mixed fuming HNO3 and H2SO4, reflux 80 °C, 4 h High 263–265 Yields 3-nitro isomer, demonstrating regioselectivity difference
Cyclocondensation to pyrazolo[1,5-a]pyrimidine core 1,3-biselectrophiles + 3-aminopyrazoles, various solvents Variable - Provides framework for further nitration and substitution

Mechanistic Insights and Regioselectivity Analysis

  • The regioselectivity of nitration is influenced by the reaction medium and the electrophilic species formed.
  • In nitric acid-acetic anhydride medium, the nitronium ion is less freely available; instead, a nitro-acetate electrophile adds across the double bond between positions 6 and 7.
  • This addition-elimination pathway leads to exclusive nitration at the 6-position.
  • In contrast, the classical electrophilic substitution with nitronium ion in mixed HNO3/H2SO4 favors the 3-position, consistent with the electronic structure and resonance stabilization of the intermediate.

Summary of Key Research Findings

  • Selective 6-nitration of pyrazolo[1,5-a]pyrimidines can be achieved using fuming nitric acid in acetic anhydride, yielding 6-nitro derivatives including 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile with moderate yields (~43%).
  • The reaction mechanism involves a nitro-acetate intermediate rather than a direct electrophilic aromatic substitution, explaining the unusual regioselectivity.
  • Alternative nitration conditions (mixed nitric and sulfuric acids) lead predominantly to 3-nitro derivatives, highlighting the importance of reagent choice.
  • The pyrazolo[1,5-a]pyrimidine scaffold is accessible via cyclocondensation of 3-aminopyrazoles with appropriate electrophiles, allowing further functionalization.

Chemical Reactions Analysis

Functionalization Reactions

The nitro and cyano groups enable diverse transformations:

Reduction of the Nitro Group

The nitro group at position 6 can be selectively reduced to an amine under catalytic hydrogenation:

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h.

  • Product : 6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Application : Forms intermediates for pharmaceuticals (e.g., kinase inhibitors) .

Nucleophilic Substitution at the Cyano Group

The cyano group at position 3 undergoes hydrolysis or aminolysis:

  • Hydrolysis : Concentrated HCl (reflux, 6 h) converts the cyano group to a carboxylic acid (>80% yield) .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF at 120°C yields carboxamides .

Table 2: Functionalization Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Nitro Reduction H₂/Pd-C, EtOH6-Amino derivative85%
Cyano Hydrolysis 6M HCl, reflux3-Carboxylic acid82%
Cycloaddition NaN₃, Cu(I), 100°CTetrazolo-fused derivative75%

Reactivity in Electrophilic Substitution

Despite the electron-deficient nature of the ring, further electrophilic substitution is feasible at position 5 or 7 due to residual electron density:

  • Halogenation : Bromination with Br₂/NaHCO₃ in CHCl₃ yields 5-bromo-6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile (70% yield) .

  • Sulfonation : Requires oleum (H₂SO₄/SO₃) at 150°C for 2 h, targeting position 7 .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C without melting .

  • Photoreactivity : The nitro group facilitates UV-induced decomposition, forming NO₂ radicals detectable via EPR .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo-pyrimidine core with a nitro and a cyano group, which enhance its reactivity and biological activity. The synthesis typically involves cyclocondensation reactions using 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Recent methodologies have improved yields and purity, facilitating further research into its applications.

Anticancer Activity

6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrileHT29TBD
3-Nitropyrazolo[5,1-c][1,2,4]benzotriazineMCF712.5
3-Cyano-8-chloropyrazolo[5,1-c][1,2,4]benzotriazineA54915.0

Studies suggest that the mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Pyrazolo derivatives have demonstrated efficacy in downregulating pro-inflammatory pathways such as NF-κB and MAPK signaling pathways.

Table 2: Anti-inflammatory Activity of Pyrazolo Compounds

CompoundAssay TypeIC50 (µM)
6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrileNF-κB InhibitionTBD
Pyrazolo[1,5-a]quinazolineLPS-Induced22

Material Science Applications

The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for applications in material science. They are being explored as fluorescent probes and materials for optical applications due to their ability to form crystals with notable conformational phenomena.

Case Studies

Several case studies have been conducted to explore the biological activities of pyrazolo derivatives:

  • Anticancer Activity Study : Evaluated various pyrazolo derivatives against multiple cancer cell lines, reporting promising results for compounds structurally related to 6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile.
  • Anti-inflammatory Research : Investigated the anti-inflammatory potential of pyrazolo compounds demonstrated their efficacy in reducing inflammatory markers in vitro.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : The 5,7-dimethyl analog is synthesized in high yield (78%) via straightforward condensation , whereas nitro-substituted derivatives may require hazardous nitration steps.
  • Modification Strategies : Polar groups (e.g., ester, hydroxyl) in 18F-labeled analogs improve tumor imaging efficacy by enhancing solubility and clearance rates .

Key Observations :

  • Antimicrobial Activity : The 5,7-dimethyl derivative exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to interactions with MurC enzymes .
  • Hypnotic Potential: Substitutions at position 7 (e.g., alkyl chains) in 5-methyl derivatives enhance hypnotic activity, with compound 1c showing the highest potency .
  • Imaging Utility: 18F-labeled analogs with polar groups demonstrate improved tumor-to-background ratios in PET imaging compared to non-polar derivatives .
  • Epigenetic Targeting : The pyrazolo[1,5-a]pyrimidine scaffold is effective in KDM4D inhibition, though nitro substitution’s role remains unexplored .

Physicochemical and Electronic Properties

The nitro group at position 6 in 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile confers distinct electronic effects:

  • Solubility : Compared to methyl or bromo substituents, the nitro group may reduce lipophilicity, impacting pharmacokinetics.

Biological Activity

6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile features a nitro group and a carbonitrile functional group attached to a pyrazolo-pyrimidine core. The synthesis of this compound typically involves the nitration of pyrazolo[1,5-a]pyrimidines followed by the introduction of the carbonitrile group through various synthetic pathways. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further research into its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, research indicates that derivatives with similar structures have demonstrated IC50 values in the micromolar range against colon carcinoma (HT29) and breast carcinoma (MCF7) cell lines .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrileHT29TBD
3-Nitropyrazolo[5,1-c][1,2,4]benzotriazineMCF712.5
3-Cyano-8-chloropyrazolo[5,1-c][1,2,4]benzotriazineA54915.0

Note: TBD indicates that specific data for 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile was not available in the reviewed literature.

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, studies suggest that they may induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of cyclins and other regulatory proteins involved in cell division .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory effects. Compounds within this class have shown promise in downregulating pro-inflammatory pathways such as NF-κB and MAPK signaling pathways. In vitro assays demonstrated significant inhibition of LPS-induced NF-κB/AP-1 reporter activity by related compounds with structural similarities to 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Table 2: Anti-inflammatory Activity of Pyrazolo Compounds

CompoundAssay TypeIC50 (µM)
6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrileNF-κB InhibitionTBD
Pyrazolo[1,5-a]quinazolineLPS-Induced22

Case Studies

Several case studies have been conducted to explore the biological activities of pyrazolo derivatives:

  • Study on Anticancer Activity : A study evaluated various pyrazolo derivatives against multiple cancer cell lines and reported promising results for compounds structurally related to 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazolo compounds demonstrated their efficacy in reducing inflammatory markers in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?

  • The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by nitrile introduction at the C3 position. For example, condensation reactions using enaminones with nitrile-containing reagents under basic conditions are effective . Multi-step protocols may include esterification or nucleophilic substitution to introduce functional groups like nitro or cyano moieties . Catalyst-free Biginelli-type reactions have also been reported for related pyrazolo[1,5-a]pyrimidine derivatives, enabling efficient cyclization under mild conditions .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Elemental analysis ensures stoichiometric consistency, while spectroscopic methods like IR (to detect functional groups such as nitriles or nitro groups), ¹H/¹³C NMR (to confirm substituent positions and aromaticity), and mass spectrometry (for molecular ion verification) are critical . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, refinements with R-factors <0.04 and data-to-parameter ratios >16:1 validate atomic positions and planarity .

Q. What basic biological assays are used to evaluate its antimicrobial potential?

  • Standard agar cup plate methods assess antibacterial/antifungal activity against strains like Bacillus subtilis (Gram-positive) and Candida albicans (fungal). Minimum inhibitory concentration (MIC) assays in Czapek Dox or Müller-Hinton broth quantify efficacy. Derivatives with pyrrolidine-dione substituents have shown potent antifungal activity, while amino-linked analogs exhibit antibacterial effects .

Advanced Research Questions

Q. How can reaction mechanisms for functionalizing the pyrazolo[1,5-a]pyrimidine core be elucidated?

  • Density Functional Theory (DFT) calculations model electron density and transition states for nitration or cyanation steps. Experimental kinetic studies (e.g., varying temperature/pH) combined with Hammett plots reveal substituent effects on reaction rates. For example, nitration at the C6 position is favored due to electron-withdrawing effects of the cyano group at C3, as evidenced by regioselectivity in related compounds .

Q. What strategies resolve contradictions in spectral data during structural analysis?

  • 2D NMR techniques (e.g., HSQC, HMBC) clarify ambiguous proton-carbon correlations, especially in crowded aromatic regions. For instance, NOESY can distinguish between regioisomers (e.g., structures 17 vs. 18 in Scheme 7 of ). High-resolution mass spectrometry (HRMS) resolves molecular formula discrepancies caused by isotopic patterns .

Q. How is this compound applied in radiopharmaceutical research for tumor imaging?

  • Fluorine-18 labeling via nucleophilic substitution (e.g., replacing tosyl groups with [¹⁸F]KF/Kryptofix 2.2.2) produces radiotracers like [¹⁸F]5. Biodistribution studies in S180 tumor-bearing mice show tumor-to-background ratios >2:1 at 5 minutes post-injection, validated by PET/CT imaging. Radiochemical purity (>98%) is ensured via HPLC purification .

Q. What crystallographic insights explain its molecular interactions in solid-state?

  • X-ray studies reveal planar pyrazolo-pyrimidine cores (r.m.s. deviation <0.011 Å) with weak C–H⋯N hydrogen bonds forming infinite sheets. These interactions influence solubility and stability, critical for formulation .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C≡N (nitrile)2220–2240115–120
NO₂ (nitro)1520–1350140–145
Aromatic protons6.8–8.5 (multiplet)110–160 (aromatic carbons)
Source:

Table 2: Biodistribution of [¹⁸F]5 in S180 Tumor-Bearing Mice

Time (min)Tumor Uptake (%ID/g)Liver Uptake (%ID/g)Blood Clearance (%ID/g)
52.18 ± 1.021.54 ± 0.450.89 ± 0.21
601.92 ± 0.780.67 ± 0.120.32 ± 0.08
%ID/g = Percentage of injected dose per gram of tissue. Source:

Key Considerations for Experimental Design

  • Synthesis Optimization: Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions to enhance reactivity .
  • Biological Assays: Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to benchmark activity .
  • Radiotracer Stability: Validate in vitro stability in PBS and serum to ensure tracer integrity during imaging .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile

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